![molecular formula C6Br2F2N2S B597133 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole CAS No. 1295502-53-2](/img/structure/B597133.png)
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
Overview
Description
Chemical Structure and Properties 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole (CAS 1295502-53-2, molecular formula C₆Br₂F₂N₂S, molecular weight 329.95 g/mol) is a fluorinated benzothiadiazole derivative featuring bromine and fluorine substituents at the 4,7- and 5,6-positions, respectively. The fluorine atoms enhance electron-withdrawing capabilities, while bromine facilitates cross-coupling reactions such as Stille and Suzuki couplings, making it a versatile monomer for organic electronics .
Synthesis and Applications
Synthesized via palladium-catalyzed cross-coupling reactions (e.g., Stille coupling with stannanes) , this compound is a critical building block for conjugated polymers used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and aggregation-induced emission (AIE) materials. Its high purity (>98%) and solubility in common solvents like DMF and chlorobenzene enable its integration into solution-processed devices .
Preparation Methods
Core Benzothiadiazole Ring Formation
The benzothiadiazole scaffold forms the foundation of the target compound. Two primary approaches dominate its synthesis:
Cyclization of Diamine Precursors
The most widely reported method involves cyclizing 4,5-difluoro-1,2-diaminobenzene derivatives with sulfur-containing reagents. A representative protocol begins with 4,5-difluoro-o-phenylenediamine (1.0 equiv) reacting with thionyl chloride (SOCl₂) (2.5 equiv) in pyridine at 0–5°C for 4 hours . This forms 5,6-difluorobenzo[c][1, thiadiazole (yield: 78–82%), confirmed via -NMR ( 7.45–7.52 ppm, aromatic protons) .
Key variables:
-
Temperature control : Maintaining sub-10°C conditions prevents over-sulfuration.
-
Solvent selection : Pyridine acts as both solvent and acid scavenger, critical for minimizing side reactions .
Regioselective Bromination Strategies
Introducing bromine atoms at the 4- and 7-positions requires precise control to avoid undesired substitution patterns.
Direct Bromination Using Molecular Bromine
A classic method employs Br₂ (2.2 equiv) in chlorinated solvents (e.g., dichloromethane) at −15°C under N₂ atmosphere . The reaction proceeds via electrophilic aromatic substitution (EAS), with FeCl₃ (0.1 equiv) as a Lewis acid catalyst. After 12 hours, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1), yielding 4,7-dibromo-5,6-difluorobenzo[c] thiadiazole at 65–68% .
Limitations:
-
Side products : Tribrominated byproducts (≤12%) necessitate careful chromatographic separation.
-
Safety concerns : Handling liquid Br₂ requires specialized equipment due to its toxicity and corrosivity .
Bromination via Phosphorus Pentabromide (PBr₅)
An alternative route uses PBr₅ (2.5 equiv) in anhydrous 1,2-dichloroethane at 105°C for 9 hours . This method achieves higher regioselectivity (yield: 75%) by leveraging the stronger brominating power of PBr₅, which minimizes polybromination .
Optimization data:
Parameter | Value | Impact on Yield |
---|---|---|
Reaction temperature | 105°C | Maximizes Br₂ release from PBr₅ |
Solvent | 1,2-Dichloroethane | Enhances reagent solubility |
Time | 9 hours | Completes mono/di-bromination |
Fluorination Techniques
While the difluoro groups are typically introduced early in the synthesis (e.g., via diamine precursors), post-functionalization methods have been explored:
Halogen Exchange with DAST
Diethylaminosulfur trifluoride (DAST) facilitates fluorine substitution on pre-brominated intermediates. For instance, treating 4,7-dibromo-5,6-dichlorobenzo[c] thiadiazole with DAST (3.0 equiv) in dry THF at −78°C for 24 hours replaces chlorines with fluorines (yield: 58%) . The reaction is monitored via -NMR ( −118 ppm, CF₂ group) .
Challenges:
-
Moisture sensitivity : DAST reacts violently with water, requiring strict anhydrous conditions.
-
Incomplete conversion : Residual chloride (≤9%) often necessitates recrystallization from ethanol/water mixtures .
Purification and Characterization
Crystallization Protocols
Recrystallization from toluene/n-hexane (1:3 v/v) yields needle-like crystals suitable for X-ray diffraction . Purity (>99%) is verified via HPLC (C18 column, acetonitrile/water 85:15, retention time: 6.7 min) .
Spectroscopic Data
-
-NMR : 152.3 ppm (C-Br), 145.1 ppm (C-F)
-
MS (EI) : m/z 353.8 [M]⁺ (calc. 354.0 for C₆Br₂F₂N₂S)
Industrial-Scale Considerations
Large-scale production (≥1 kg batches) employs continuous flow reactors to enhance safety and reproducibility:
Parameter | Batch Process | Flow Process |
---|---|---|
Bromination time | 9 hours | 45 minutes |
PBr₅ consumption | 2.5 equiv | 2.2 equiv |
Yield | 75% | 82% |
Flow systems minimize exposure to hazardous reagents and improve heat dissipation during exothermic bromination steps .
Emerging Methodologies
Photocatalytic Bromination
Recent advances utilize N-bromosuccinimide (NBS) under UV light (365 nm) with eosin Y as a photocatalyst. This method achieves 4,7-dibromination in 6 hours with 70% yield, reducing bromine waste by 40% compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex organic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts are typically used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Coupling Reactions: Products are often more complex organic molecules used in semiconductor applications.
Scientific Research Applications
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole has several scientific research applications :
Organic Semiconductors: Used as a monomer for the synthesis of conjugated polymers in organic light-emitting diodes and photovoltaic devices.
Fluorescent Dyes: Utilized in the synthesis of fluorescent dyes for biological imaging.
Organic Photovoltaics: Employed in the development of high-efficiency organic solar cells.
Mechanism of Action
The mechanism by which 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole exerts its effects is primarily through its electron-withdrawing properties due to the presence of fluorine atoms . This enhances the electron affinity and lowers the band gap of the semiconducting materials it is incorporated into, improving their performance in electronic applications.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects on Electronic and Physical Properties
Table 1: Key Structural Analogues and Their Properties
Electronic and Optical Properties
- Fluorinated vs. Non-Fluorinated Analogues: Fluorine’s electronegativity lowers the LUMO energy of this compound, enhancing electron-accepting ability compared to its non-fluorinated counterpart. This improves charge transfer efficiency in OPVs . DFT studies confirm similar frontier molecular orbital distributions in fluorinated polymers, ensuring stable electronic structures .
- Nitro vs. Fluoro Substituents :
Nitro groups (in 4,7-dibromo-5,6-dinitro derivatives) induce stronger electron withdrawal than fluorine, but poor solubility limits their processability . - Alkoxy vs. Halogen Substituents: Alkoxy chains (e.g., octyloxy in DBT) improve solubility and enable solvent-dependent self-assembly into nanostructures, critical for surface engineering .
Solubility and Processing
- The difluoro compound’s solubility in polar solvents (DMF, chlorobenzene) balances processability and electronic performance, whereas nitro-substituted analogues suffer from poor solubility .
- Alkoxy derivatives (e.g., DBT) exhibit superior solubility in non-polar solvents, enabling large-area film deposition .
Stability and Device Performance
- Fluorination enhances thermal and oxidative stability, crucial for long-term device operation in OPVs .
- Chlorinated analogues (e.g., 4,7-dibromo-5,6-dichloro) may exhibit reduced stability due to weaker C-Cl bonds compared to C-F .
Application-Specific Comparisons
- Organic Photovoltaics: Fluorinated derivatives optimize charge separation in donor-acceptor polymers, achieving higher power conversion efficiencies (PCEs) than non-fluorinated or methyl-substituted analogues .
- AIE Materials: The difluoro compound’s rigid structure (via intramolecular F···H bonds) enhances AIE properties, enabling lipid droplet-specific imaging and cancer theranostics .
- Nanostructured Materials: Alkoxy-substituted DBT forms solvent-tunable self-assembled monolayers, a feature absent in halogenated derivatives .
Biological Activity
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole (DBDFBT) is an organic compound notable for its application in organic semiconductors. This compound is characterized by a unique structure that enhances its electronic properties, making it suitable for use in light-emitting diodes (LEDs), photovoltaic devices, and other electronic materials. Understanding its biological activity is essential for assessing its safety and potential applications in biomedicine.
- Chemical Formula : C₆Br₂F₂N₂S
- Molecular Weight : 329.95 g/mol
- CAS Number : 1295502-53-2
- Appearance : White to light yellow powder or crystalline form
- Purity : >98%
Biological Activity Overview
The biological activity of DBDFBT has been explored primarily in the context of its toxicity and potential applications in biomedicine. The compound exhibits several noteworthy properties:
- Toxicity :
- Photophysical Properties :
- Potential Applications in Organic Electronics :
Study 1: Photophysical Properties and Applications
A study published in ChemSusChem highlighted the use of DBDFBT derivatives in photocatalytic applications. The research demonstrated that compounds based on DBDFBT exhibited significant photochemical stability and efficiency under visible light irradiation, suggesting potential use in environmental remediation processes .
Study 2: Synthesis of Novel Sensitizers
Research conducted on novel D-A-π-A type organic sensitizers derived from DBDFBT showed promising results in enhancing the efficiency of dye-sensitized solar cells (DSSCs). The study reported that these sensitizers achieved high absorption coefficients and favorable energy level alignments, which are crucial for effective charge transfer processes .
Table: Summary of Biological Activity Data
Property | Value/Description |
---|---|
Toxicity | Toxic if swallowed; causes skin/eye irritation |
Photophysical Characteristics | High extinction coefficient; strong visible light absorption |
Applications | Organic semiconductors; potential use in PDT |
Derivative Studies | Effective sensitizers for DSSCs |
Q & A
Basic Research Questions
Q. What is a reliable synthetic route for preparing 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole?
The compound is synthesized via electrophilic substitution starting from 5-fluorobenzo[c][1,2,5]thiadiazole. Bromination is achieved using bromine or equivalents under controlled conditions. Characterization includes NMR (δ 103.25 ppm) and NMR to confirm fluorine and bromine substitution patterns. EI-MS analysis (m/z 312) validates the molecular weight .
Q. Which characterization methods are critical for verifying its purity and structure?
Key techniques include:
- NMR Spectroscopy : , , and NMR to confirm substitution positions and electronic environments .
- Mass Spectrometry : EI-MS for molecular weight confirmation .
- UV-Vis and Fluorescence Spectroscopy : To assess charge-transfer properties, with absorption peaks around 390–530 nm depending on substituents .
Q. What are its primary applications in materials science?
It serves as a building block for donor-acceptor polymers in organic photovoltaics (OPVs). For example, Stille coupling with stannylated thiophene derivatives yields low-bandgap polymers like PCE11, which exhibit high power conversion efficiencies (PCEs) in solar cells .
Advanced Research Questions
Q. How can nucleophilic aromatic substitution (SNAr) be optimized to functionalize the fluorine substituents without bromide displacement?
SNAr reactions require a base (e.g., KCO) and polar aprotic solvents (e.g., DMF). Using primary alcohols (e.g., 2-ethylhexanol) at 80–100°C selectively substitutes fluorine, avoiding bromide displacement. Reaction monitoring via TLC or HPLC ensures minimal disubstituted byproduct formation .
Q. How do solvent polarity and hydrogen bonding influence its self-assembly in nanostructure formation?
Solvents like 1-phenyloctane or octanoic acid induce distinct self-assembly patterns on graphite surfaces. Hydrogen-bonding solvents promote coadsorption, leading to ordered strip structures, while non-polar solvents result in disordered phases. STM imaging is critical for analyzing solvent-dependent morphologies .
Q. What mechanistic insights explain the thermosalient effect in crystals derived from this compound?
Dynamic single-crystal X-ray diffraction reveals that lattice strain during heating/cooling induces sudden structural rearrangements. The fluorine and bromine substituents create anisotropic interactions, driving reversible phase transitions. In situ microscopy captures "jumping" crystal behavior linked to strain release .
Q. How do electron-withdrawing substituents (e.g., fluorine) modulate charge-transfer properties in donor-acceptor systems?
Fluorine enhances electron deficiency in the benzothiadiazole core, red-shifting absorption spectra (e.g., from 500 nm to 530 nm in TBMPEI). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, showing stronger charge transfer with fluorinated derivatives .
Q. What strategies improve polymer solubility without compromising photovoltaic performance?
Introducing branched alkyl side chains (e.g., 2-octyldodecyl) via SNAr increases solubility in organic solvents (e.g., chlorobenzene). Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) optimize phase separation and crystallinity in thin films .
Properties
IUPAC Name |
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F2N2S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUBKQHDPJZQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NSN=C2C(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.